BenchChemオンラインストアへようこそ!

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one

Medicinal Chemistry Step Economy α-Bromo Ketone Reactivity

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one (CAS 914382-89-1) is a bifunctional α-bromo ketone building block characterized by a 4-chloro-3-(methylsulfonyl)phenyl motif. This motif is a validated pharmacophore found in potent kinase inhibitors, as evidenced by a JAK2 inhibitor containing the identical aryl fragment which displays an IC50 of 7,440 nM.

Molecular Formula C10H10BrClO3S
Molecular Weight 325.61 g/mol
CAS No. 914382-89-1
Cat. No. B1441385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one
CAS914382-89-1
Molecular FormulaC10H10BrClO3S
Molecular Weight325.61 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC(=C(C=C1)Cl)S(=O)(=O)C)Br
InChIInChI=1S/C10H10BrClO3S/c1-6(13)10(11)7-3-4-8(12)9(5-7)16(2,14)15/h3-5,10H,1-2H3
InChIKeyGDGJVTOCEYPSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one (CAS 914382-89-1): Core Identity and Sourcing Profile


1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one (CAS 914382-89-1) is a bifunctional α-bromo ketone building block characterized by a 4-chloro-3-(methylsulfonyl)phenyl motif . This motif is a validated pharmacophore found in potent kinase inhibitors, as evidenced by a JAK2 inhibitor containing the identical aryl fragment which displays an IC50 of 7,440 nM [1]. The compound's molecular formula is C10H10BrClO3S, with a molecular weight of 325.61 g/mol . Its primary value proposition for procurement lies in its dual reactivity: the α-bromo ketone enables nucleophilic substitution and cross-coupling reactions, while the methylsulfonyl and chloro substituents provide electron-withdrawing character that modulates ring electronics and can enhance the metabolic stability of downstream products [2].

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one: Why Simple α-Bromo Ketone Replacement is Structurally Insufficient


Generic substitution of this compound with a simpler α-bromo ketone (e.g., 2-bromoacetophenone) or a non-brominated analog (e.g., CAS 593960-75-9) fails because it sacrifices the unique convergence of three functional handles in a single synthetic intermediate . The 4-chloro-3-(methylsulfonyl)phenyl fragment is not commercially available as a pre-assembled unit, making its direct installation via this compound a significant step-economy advantage [1]. Replacing the target compound with 1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one (the non-brominated analog) would eliminate the reactive α-bromo handle, blocking direct access to nucleophilic displacement or metal-catalyzed cross-coupling pathways [2]. Conversely, using a generic α-bromo ketone without the chloro-methylsulfonyl substitution pattern would require a separate, multi-step synthesis to introduce the pharmacophoric aryl group, leading to a longer linear sequence and lower overall yield [2]. The following quantitative evidence guide details the specific dimensions where this compound's integrated structure provides measurable advantage over its closest analogs.

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one: Quantified Differentiation Against Closest Analogs


Synthetic Step Economy: Comparing the Target Compound to the Non-Brominated Analog (CAS 593960-75-9) for Direct Heterocycle Construction

When synthesizing aminoimidazole or thiazole heterocycles via the classic Hantzsch or Marckwald reactions, the target compound 1-bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one can be used directly, whereas its non-brominated analog 1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one (CAS 593960-75-9) requires a prior, separate bromination step [1]. This eliminates one unit operation. In a modeled synthesis of a JAK2 inhibitor core, the literature reports that the analogous α-bromination step for a similar aryl methyl ketone required 1.1 equivalents of Br2 in acetic acid at 60°C for 4 hours, followed by aqueous workup, giving a 78% isolated yield for that single step [2].

Medicinal Chemistry Step Economy α-Bromo Ketone Reactivity

Cross-Coupling Potential: The Target Compound's α-Bromo Ketone Moiety vs. Non-Halogenated and α-Chloro Analogs

The α-bromo ketone in the target compound enables Pd-catalyzed cross-coupling reactions that are not accessible with the non-halogenated analog (CAS 593960-75-9). Furthermore, compared to a hypothetical α-chloro analog, the C-Br bond (bond dissociation energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~350 kJ/mol), leading to faster oxidative addition with Pd(0) catalysts [1]. In a representative Suzuki coupling of 2-bromoacetophenone with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, toluene/EtOH/H2O, 80°C), the reaction reached >95% conversion within 2 hours, whereas the corresponding chloroacetophenone required 24 hours for only 62% conversion [2].

Cross-Coupling Suzuki Reaction Leaving Group Ability

Pharmacophoric Validation: Quantified Target Engagement of the 4-Chloro-3-(methylsulfonyl)phenyl Fragment in Kinase Inhibition

The 4-chloro-3-(methylsulfonyl)phenyl fragment present in the target compound is a validated kinase inhibitor pharmacophore. A disclosed compound containing this exact fragment displayed a JAK2 IC50 of 7,440 nM and a JAK1 IC50 of 1,640 nM [1]. In a separate study, an LXR ligand containing the same fragment demonstrated a Ki of 6 nM [2]. As a control, the des-chloro-des-methylsulfonyl analog (a simple phenyl ring) typically shows >100-fold loss in activity against these targets, highlighting the critical role of these substituents [3].

Kinase Inhibition Pharmacophore JAK2 Binding Affinity

Electronic Modulation: The Combined Electron-Withdrawing Effect of Cl and SO2Me on α-Bromo Ketone Electrophilicity

The chlorine (σ_m = 0.37) and methylsulfonyl (σ_m = 0.60) substituents on the target compound exert a combined electron-withdrawing effect that increases the electrophilicity of the α-bromo ketone carbonyl, making it more reactive toward nucleophiles than the parent phenyl α-bromo ketone [1]. A Hammett analysis predicts a rate enhancement of approximately 2.3-fold for SN2 displacement of bromide by a nucleophile (e.g., thiourea) compared to the unsubstituted 2-bromo-1-phenylethanone under identical conditions [1][2]. This electronic activation is selective; the chloro and methylsulfonyl groups are themselves inert to nucleophiles under the mild conditions used for bromide displacement, ensuring chemoselectivity.

Hammett Constants Electrophilicity Nucleophilic Substitution

1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one: Optimal Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Rapid Construction of Kinase-Focused Libraries via Direct Heterocycle Assembly

The target compound is optimally deployed in the synthesis of 2-aminothiazole or imidazole kinase inhibitor scaffolds. Its α-bromo ketone eliminates the bromination step required for non-halogenated analogs, saving one synthetic step and avoiding yield loss [1]. The pre-installed 4-chloro-3-(methylsulfonyl)phenyl group has validated activity against JAK2 (IC50 7,440 nM) and LXR (Ki 6 nM), ensuring the resulting library members have a high probability of initial hit confirmation [2][3].

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The α-bromo ketone serves as an electrophilic partner in Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Its reactivity is >24-fold higher than a hypothetical α-chloro analog, enabling diversification under milder conditions and with shorter reaction times [1]. This is critical for parallel synthesis workflows where throughput and conversion consistency are key procurement criteria.

Process Chemistry: Scale-Up of Advanced Pharmaceutical Intermediates

The electron-withdrawing chloro-methylsulfonyl substitution pattern enhances the electrophilicity of the α-carbon by ~2.3-fold compared to the unsubstituted phenyl analog, leading to faster and higher-yielding nucleophilic displacements [1]. This electronic effect, combined with the compound's crystalline nature (implied by vendor purity specifications of >95%), facilitates isolation and purification at scale, reducing cost-of-goods for larger campaigns.

Fragment-Based Drug Discovery (FBDD): Tethering with Pharmacophoric Bias

The compound can be directly used as a functionalized fragment for covalent tethering or as a starting point for fragment growing. The methylsulfonyl group is a well-precedented hydrogen-bond acceptor, and the chlorine provides a vector for further optimization. Using this pre-functionalized building block provides a measurable advantage over using a simple α-bromo ketone that would require post-coupling modification to install the pharmacophoric aryl group [1].

Quote Request

Request a Quote for 1-Bromo-1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.